REACTION_CXSMILES
|
[CH:1]1([C:4]2(O)[C:10]3[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=3C=C(N3CCCCC3)[C:6]3[CH:21]=[CH:22][CH:23]=[CH:24][C:5]2=3)[CH2:3][CH2:2]1.[BrH:26].[C:27]([OH:30])(=O)[CH3:28]>C(#N)C>[Br:26][CH2:3][CH2:2][CH:1]=[C:4]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[CH2:28][C:27](=[O:30])[C:6]2[CH:21]=[CH:22][CH:23]=[CH:24][C:5]1=2
|
Name
|
|
Quantity
|
69 mmol
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1(C2=C(C(=CC3=C1C=CC=C3)N3CCCCC3)C=CC=C2)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with H2O (100 mL)
|
Type
|
EXTRACTION
|
Details
|
then extracted in a separatory funnel with ethyl ether (3×100 mL)
|
Type
|
WASH
|
Details
|
after which the combined organic phases were washed with saturated sodium bicarbonate (3×50 mL)
|
Type
|
FILTRATION
|
Details
|
the organic phase was filtered through a silica gel plug
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to obtain a thick brown oil, which
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was then dissolved in toluene (200 mL)
|
Type
|
CUSTOM
|
Details
|
again dried under vacuum
|
Type
|
CUSTOM
|
Details
|
The resulting crude 5-(3-bromo-propylidene)-5,11-dihydro-dibenzo[a,d]cyclohepten-10-one (6) was used without further purification in the next step
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
BrCCC=C1C2=C(C(CC3=C1C=CC=C3)=O)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |